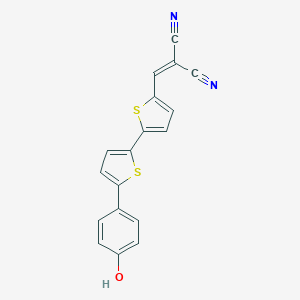

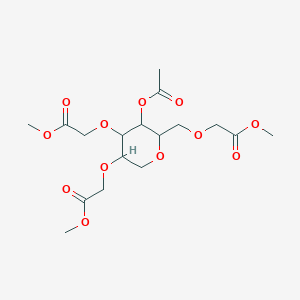

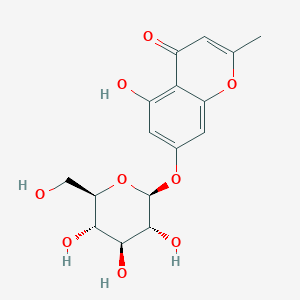

![molecular formula C10H14N2O4S B161288 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 126862-95-1](/img/structure/B161288.png)

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

概要

説明

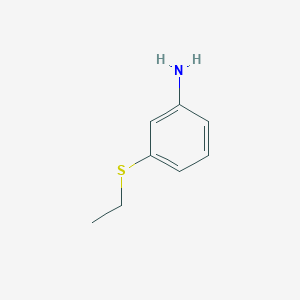

3’-Thiothymidine: is a modified nucleoside where the oxygen atom at the 3’ position of the ribose sugar is replaced by a sulfur atom. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. The sulfur substitution imparts distinct chemical and biological characteristics, making it a valuable tool for various scientific studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Thiothymidine typically involves the substitution of the 3’-hydroxyl group of thymidine with a sulfur atom. One common method includes the use of phosphorothioamidites derived from 3’-thio-3’-deoxythymidine. The process involves the preparation of N4-benzoyl-5’-O-dimethoxytrityl-2’,3’-dideoxy-3’-thiocytidine and its phosphorothioamidite . This method allows for the incorporation of the sulfur atom into the nucleoside structure.

Industrial Production Methods: Industrial production of 3’-Thiothymidine may involve automated synthesis techniques. The first fully automated coupling procedure for incorporating a phosphorothioamidite into a synthetic oligodeoxynucleotide has been developed, which uses routine activators and reagents . This method ensures high coupling yields and facilitates large-scale synthesis required for various applications.

化学反応の分析

Types of Reactions: 3’-Thiothymidine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents like tris(trimethylsilyl) phosphite are used in the Michaelis-Arbuzov reaction.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Phosphorothiolate monoesters.

科学的研究の応用

Chemistry: 3’-Thiothymidine is used in the synthesis of modified oligonucleotides, which are valuable tools for studying nucleic acid biochemistry and enzyme-catalyzed cleavage processes .

Biology: In biological research, 3’-Thiothymidine is incorporated into RNA duplexes to study gene silencing activity. It has been shown to affect the structure and stability of RNA:RNA duplexes, making it a useful tool for investigating RNA interference mechanisms .

Medicine: 3’-Thiothymidine combined with UVA light has been explored as a potential therapy for bladder cancer. The compound sensitizes cells to DNA damage and cell death following UVA exposure, indicating its potential as a novel cancer treatment .

Industry: The compound’s unique properties make it valuable for industrial applications, particularly in the development of new therapeutic agents and diagnostic tools.

作用機序

3’-Thiothymidine exerts its effects primarily through its incorporation into nucleic acids. When incorporated into DNA or RNA, the sulfur atom at the 3’ position can alter the nucleic acid’s structure and stability. In the context of cancer therapy, 3’-Thiothymidine sensitizes cells to DNA damage induced by UVA light, leading to apoptosis and cell death . The mechanism involves DNA crosslinking and the formation of reactive oxygen species, which contribute to the cytotoxic effects.

類似化合物との比較

4’-Thiothymidine: Another thiolated nucleoside with a sulfur atom at the 4’ position.

2-Thiothymidine: A nucleoside with a sulfur atom at the 2’ position.

3’-Deoxy-3’-fluorothymidine: A fluorinated analogue of thymidine used in imaging studies.

Uniqueness: 3’-Thiothymidine is unique due to the specific placement of the sulfur atom at the 3’ position, which imparts distinct chemical and biological properties. This specific modification allows for unique interactions with nucleic acids and enzymes, making it a valuable tool for various scientific applications.

特性

IUPAC Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)14)8-2-7(17)6(4-13)16-8/h3,6-8,13,17H,2,4H2,1H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRCBWCMVHSMBJ-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925724 | |

| Record name | 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126862-95-1 | |

| Record name | 3'-Thiothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126862951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。